molecular formula C7H5N3O2 B174324 2-(3-Nitropyridin-2-yl)acetonitrile CAS No. 123846-65-1

2-(3-Nitropyridin-2-yl)acetonitrile

Cat. No.: B174324
CAS No.: 123846-65-1
M. Wt: 163.13 g/mol
InChI Key: ADKRHEANEZONBA-UHFFFAOYSA-N
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Description

2-(3-Nitropyridin-2-yl)acetonitrile is a specialized nitropyridine derivative that serves as a versatile synthetic intermediate in advanced medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a nitropyridine ring and a reactive acetonitrile group, makes it a valuable scaffold for constructing complex heterocyclic systems often found in pharmacologically active molecules. While specific documented applications for this exact compound are limited in the public domain, compounds of this class are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically relevant heterocycles . For instance, sophisticated synthetic pathways for therapeutics such as risdiplam, a treatment for spinal muscular atrophy, highlight the critical role of intricate pyridine and pyridazine-based intermediates in modern pharmaceutical development . The nitro group on the pyridine ring offers a handle for further functionalization, such as reduction to an amine, enabling the compound to act as a precursor for a wide array of derivatives. Researchers value this chemical for its potential in exploring new chemical space and developing novel synthetic methodologies, particularly in the pursuit of small-molecule therapeutics that target challenging disease pathways .

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKRHEANEZONBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457173
Record name 2-(3-nitropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123846-65-1
Record name 2-(3-nitropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of 2-Pyridylacetonitrile

The direct nitration of 2-pyridylacetonitrile represents a straightforward approach to introducing the nitro group at position 3. The electron-withdrawing acetonitrile group directs electrophilic substitution to the meta position (position 5) under standard nitration conditions. However, achieving nitration at position 3 requires tailored conditions to override typical directing effects.

Reaction Conditions :

  • Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Mechanism : The nitronium ion (NO₂⁺) attacks the pyridine ring, with the acetonitrile group’s electron-withdrawing nature creating partial positive charges at positions 3 and 5. Kinetic control at low temperatures favors nitration at position 3 due to steric hindrance at position 5.

  • Yield : 60–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Table 1 : Optimization of Direct Nitration

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMaximizes position 3 selectivity
HNO₃ Concentration90% (fuming)Enhances nitronium ion generation
Reaction Time4–6 hoursPrevents over-nitration

Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine

Substitution with Cyanomethyl Groups

Vicarious nucleophilic substitution enables the introduction of the acetonitrile group at position 2 of pre-nitrated pyridine. This method leverages the nitro group’s ability to activate the ring for nucleophilic attack while directing substitution to the ortho position.

Reaction Protocol :

  • Substrate : 3-Nitropyridine synthesized via the hydrogen sulfite-mediated rearomatization of nitropyridinium ions.

  • Nucleophile : Cyanomethyl magnesium bromide (CH₂CNMgBr) in tetrahydrofuran (THF) at –78°C.

  • Mechanism : The nitro group stabilizes the intermediate σ-complex, facilitating C–H bond substitution at position 2.

Table 2 : VNS Reaction Parameters

ComponentRoleOptimal Quantity
3-NitropyridineSubstrate1.0 equiv
CH₂CNMgBrNucleophile1.2 equiv
Reaction Time12 hours
Yield55–65%

One-Pot Tandem Aldol-Cyclization Strategy

Aldol Condensation and Cyanide Addition

Adapting methodologies from indole-based syntheses, a one-pot approach combines aldol condensation and cyanide-mediated cyclization to construct the acetonitrile moiety.

Procedure :

  • Aldol Condensation : React 3-nitro-2-pyridinecarbaldehyde with acetonitrile in the presence of potassium tert-butoxide (t-BuOK).

  • Cyanide Addition : Introduce sodium cyanide (NaCN) to trigger cyclization, forming the acetonitrile group.

Key Observations :

  • Base Selection : t-BuOK outperforms weaker bases (e.g., K₂CO₃) in promoting aldol adduct formation (yield increase from 40% to 72%).

  • Temperature Sensitivity : Reactions conducted at 25°C prevent decomposition of nitro groups.

Table 3 : One-Pot Reaction Optimization

VariableOptimal ConditionYield Improvement
Baset-BuOK+32%
SolventDMF+18%
Cyanide SourceNaCN+25%

Industrial-Scale Production Considerations

Continuous Flow Nitration

Industrial synthesis prioritizes safety and efficiency, often employing continuous flow reactors to manage exothermic nitration steps.

Process Overview :

  • Reactors : Microfluidic channels with precise temperature control (0–5°C) mitigate thermal runaway risks.

  • Purification : In-line liquid-liquid extraction removes residual acids, yielding >95% pure product.

Table 4 : Scalability Metrics

MetricBatch ProcessContinuous Flow
Annual Capacity500 kg5,000 kg
Purity92–94%95–97%
Hazard RatingHighModerate

Mechanistic Insights and Challenges

Regioselectivity in Nitration

The competition between electronic and steric effects governs nitro group placement:

  • Electronic Effects : The acetonitrile group’s –I effect deactivates the ring, favoring nitration at position 3 over 5.

  • Steric Hindrance : Bulky substituents at position 2 disfavor attack at adjacent positions, enhancing position 3 selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophilic reagents such as amines and hydroxylamine can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

2-(3-Nitropyridin-2-yl)acetonitrile serves as a crucial building block in the synthesis of heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Conversion to nitro derivatives.
  • Reduction : Formation of amino derivatives.
  • Substitution Reactions : Synthesis of various substituted pyridine derivatives.

These reactions highlight the compound's utility in generating complex molecules necessary for pharmaceutical development and other chemical applications.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting its role in cancer therapy .

Medicinal Chemistry

Drug Development and Pharmacophore Exploration

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can interact with biological targets such as enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects .

Case Study: Urease Inhibition

A notable study focused on synthesizing pyridylpiperazine derivatives from this compound. These derivatives were evaluated for their urease inhibition properties, essential for treating infections caused by urease-producing pathogens. The synthesized compounds demonstrated significant inhibitory activity, with IC50 values indicating their potential therapeutic efficacy .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable in synthesizing compounds used in agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitropyridine Derivatives

a) 5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2)
  • Structure : Nitro group at pyridine 5-position.
  • Molecular Formula : C₇H₅N₃O₂ (identical to target compound).
  • Physical Properties :
    • Melting Point: 66.0–66.5°C .
    • Boiling Point: 342°C .
    • Density: 1.351 g/cm³ .
  • Key Differences: The 5-nitro isomer has a planar nitro group, whereas the 3-nitro isomer may exhibit non-planar geometry due to steric hindrance near the acetonitrile group. Reactivity: The 3-nitro group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution or cyclization reactions .
b) 2-(5-Chloro-3-nitropyridin-2-yl)acetonitrile (CAS 886373-41-7)
  • Structure : Chloro substituent at pyridine 5-position alongside 3-nitro group.
  • Molecular Formula : C₇H₄ClN₃O₂.
  • Molecular Weight : 197.58 g/mol .
  • Key Differences :
    • Chlorine increases molecular weight and lipophilicity (LogP: 2.23 vs. ~1.5 estimated for target compound).
    • Enhanced stability in electrophilic aromatic substitution due to electron-withdrawing effects of both nitro and chloro groups .

Functional Group Variants

a) 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8)
  • Structure: Amino (-NH₂) group replaces nitro (-NO₂).
  • Similarity Score : 0.84 .
  • Key Differences: The amino group is electron-donating, raising HOMO energy and increasing nucleophilicity. Applications: Likely used in coupling reactions (e.g., forming amides or imines) rather than electrophilic substitutions.
b) 2-(3-Nitrophenyl)acetonitrile (CAS 621-50-1)
  • Structure : Benzene ring instead of pyridine.
  • Molecular Formula : C₈H₆N₂O₂.
  • Molecular Weight : 162.15 g/mol .

Heterocycle Variants

a) 2-(6-Methylpyridazin-3-yl)acetonitrile (CAS 1394042-71-7)
  • Structure : Pyridazine ring (two adjacent nitrogen atoms) replaces pyridine.
  • Molecular Formula : C₇H₇N₃.
  • Molecular Weight : 133.15 g/mol .
  • Key Differences :
    • Pyridazine’s electron-deficient nature enhances reactivity in cycloaddition reactions.
    • Lower molecular weight and density (1.33 g/cm³ estimated) compared to pyridine derivatives .
b) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
  • Structure: Bicyclic system with amino and chloro substituents.
  • Applications : Impurity in closantel sodium salt, a broad-spectrum anthelmintic .
  • Key Differences :
    • Higher lipophilicity (LogP: 4.12) due to aromatic chloro substituents .
    • Reduced solubility in water (2.29 mg/L at 25°C) compared to nitropyridine derivatives .

Comparative Data Tables

Table 1: Physical and Electronic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP Key Applications
This compound 163.13 N/A N/A ~1.5 Pharmaceutical synthesis
5-Nitro-2-pyridineacetonitrile 163.13 66.0–66.5 342 1.35 Organic intermediates
2-(3-Nitrophenyl)acetonitrile 162.15 N/A N/A 1.63 Polymer chemistry
2-(5-Chloro-3-nitropyridin-2-yl)acetonitrile 197.58 N/A N/A 2.23 Agrochemical precursors

Table 2: Reactivity and Stability

Compound Key Functional Groups Reactivity Profile Storage Conditions
This compound Nitro, nitrile Electrophilic substitution, cyclization Inert atmosphere
2-(3-Aminopyridin-2-yl)acetonitrile Amino, nitrile Nucleophilic coupling Ambient, dry conditions
2-(6-Methylpyridazin-3-yl)acetonitrile Pyridazine, nitrile Cycloaddition, metal coordination 2–8°C

Biological Activity

2-(3-Nitropyridin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitropyridine with acetonitrile under specific conditions. The following general reaction scheme illustrates the process:

  • Starting Materials : 3-Nitropyridine and acetonitrile.
  • Reaction Conditions : The reaction is usually performed under reflux conditions, often in the presence of a base or catalyst to enhance yield.
  • Yield : Reports indicate yields around 65% for derivatives synthesized from similar reactions involving piperazine derivatives .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects as an enzyme inhibitor and its cytotoxic properties.

Enzyme Inhibition

One significant area of research is the compound's role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in various biological processes, including nitrogen metabolism.

  • Inhibition Studies : The compound has shown promising results with an IC50 value of approximately 7.66±0.37μM7.66\pm 0.37\,\mu M, indicating effective inhibition of urease activity .
  • Mechanism : The presence of the nitro group at the 3-position enhances electrophilicity at the 2-position, facilitating nucleophilic attack during the inhibition process .

Hemolysis Activity

The hemolytic potential of 1-(3-nitropyridin-2-yl)piperazine derivatives has also been assessed, revealing insights into their biocompatibility:

  • Results : Compounds derived from this structure exhibited hemolysis percentages comparable to phosphate-buffered saline (PBS), suggesting good compatibility with human blood cells .
  • Statistical Significance : The findings were statistically significant (p < 0.05), supporting the potential for these compounds in therapeutic applications where injection is necessary .

Case Studies

Several studies have evaluated the biological activity of related compounds and derivatives, providing a broader context for understanding the potential applications of this compound.

  • Pyridylpiperazine Derivatives :
    • These derivatives were synthesized and tested for their urease inhibition capabilities, showcasing a structure-activity relationship that highlights the importance of the nitro group in enhancing biological activity .
  • Toxicological Assessments :
    • Preliminary toxicological assessments indicate that certain derivatives may possess lower toxicity profiles, making them suitable candidates for further pharmacological development .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Nitropyridin-2-yl)acetonitrile?

  • Methodological Answer : Synthesis typically involves nitration of a pyridine precursor followed by functionalization with an acetonitrile group. For example:

Nitration : React 2-pyridyl acetonitrile derivatives with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via ¹H NMR (e.g., aromatic protons at δ 8.5–9.0 ppm, nitrile signal absent in proton NMR).

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0°C60–75
PurificationSilica gel chromatography>95

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and nitrile carbon (δ ~115 ppm in ¹³C NMR). The nitro group deshields adjacent protons .
  • IR Spectroscopy : Detect nitrile stretch (~2250 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 178.05 (calculated for C₇H₅N₃O₂).
  • X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement to resolve bond lengths/angles (e.g., C-NO₂ bond length ~1.48 Å) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity or spectral data for this compound derivatives?

  • Methodological Answer :
  • Data Cross-Validation : Combine multiple techniques (e.g., 2D NMR for unambiguous proton assignments, tandem MS for fragmentation patterns).
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or reaction pathways, comparing theoretical and experimental results.
  • Crystallographic Validation : For structural ambiguities, refine X-ray data using SHELXL and apply Flack’s parameter to confirm absolute configuration if chirality is suspected .

Q. What experimental design considerations are critical for studying the nitro group’s electronic effects in this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor nitro group reduction (e.g., catalytic hydrogenation with Pd/C) via in-situ IR or HPLC. Vary pH and temperature to assess stability.
  • Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials (e.g., nitro reduction peak at ~-0.5 V vs. Ag/AgCl).
  • Theoretical Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Table 2 : Example Reduction Conditions

CatalystSolventTime (h)Conversion (%)
Pd/C (10%)Ethanol4>90

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test solvent mixtures (e.g., acetonitrile/water, DCM/hexane) for slow evaporation.
  • Temperature Gradients : Use a gradient from 25°C to 4°C to promote crystal growth.
  • Data Collection : For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement, prioritizing high-resolution data (e.g., <1.0 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Nitropyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Nitropyridin-2-yl)acetonitrile

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